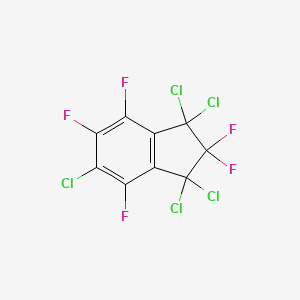
1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene is a highly halogenated organic compound. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. The structure of this compound includes a dihydroindene core, which is a bicyclic hydrocarbon, substituted with five chlorine and five fluorine atoms.
Méthodes De Préparation
The synthesis of 1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene typically involves multiple steps, including halogenation reactions. The synthetic routes often start with the preparation of the indene core, followed by selective chlorination and fluorination. Industrial production methods may involve the use of catalysts and specific reaction conditions to achieve high yields and purity. For example, the use of Lewis acids as catalysts can facilitate the halogenation process.
Analyse Des Réactions Chimiques
1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bonds in the indene core can participate in addition reactions with electrophiles.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound’s unique structure makes it a candidate for drug development and other therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other halogenated indenes and biphenyls, such as:
Propriétés
Numéro CAS |
88953-05-3 |
|---|---|
Formule moléculaire |
C9Cl5F5 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
1,1,3,3,5-pentachloro-2,2,4,6,7-pentafluoroindene |
InChI |
InChI=1S/C9Cl5F5/c10-3-4(15)1-2(5(16)6(3)17)8(13,14)9(18,19)7(1,11)12 |
Clé InChI |
ICOMTBRXWKCOBJ-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)Cl)F)C(C(C2(Cl)Cl)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


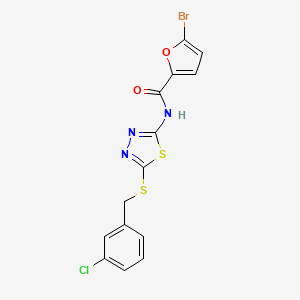

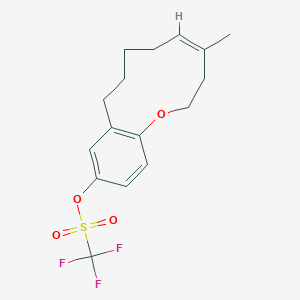
![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)

![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
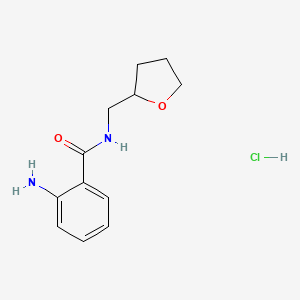

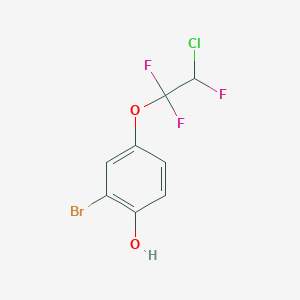
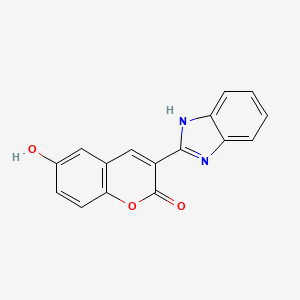

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)

